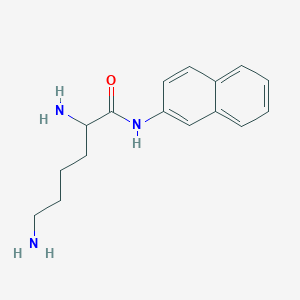

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2,6-Diamino-N-(naftalen-2-IL)hexanamida es un compuesto orgánico sintético caracterizado por la presencia de dos grupos amino y una porción de naftaleno unida a un esqueleto de hexanamida.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (2S)-2,6-Diamino-N-(naftalen-2-IL)hexanamida típicamente implica los siguientes pasos:

Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como la 2-naftilamina y el ácido (S)-2,6-diaminohexanoico.

Reacción de acoplamiento: La naftilamina se acopla con el ácido (S)-2,6-diaminohexanoico usando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base como la trietilamina.

Purificación: El producto resultante se purifica usando técnicas como recristalización o cromatografía en columna para obtener el compuesto deseado en alta pureza.

Métodos de producción industrial

La producción industrial de (2S)-2,6-Diamino-N-(naftalen-2-IL)hexanamida puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo para asegurar una calidad y un rendimiento constantes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

(2S)-2,6-Diamino-N-(naftalen-2-IL)hexanamida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar derivados oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Los grupos amino en el compuesto pueden participar en reacciones de sustitución con electrófilos, lo que lleva a la formación de derivados sustituidos.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones generalmente se realizan en solventes anhidros como el tetrahidrofurano (THF).

Sustitución: Electrófilos como los haluros de alquilo o los cloruros de acilo; las reacciones se llevan a cabo en presencia de una base como la piridina o la trietilamina.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de naftaleno con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden producir una variedad de hexanamidas sustituidas.

Aplicaciones Científicas De Investigación

(2S)-2,6-Diamino-N-(naftalen-2-IL)hexanamida tiene varias aplicaciones de investigación científica:

Química: Se usa como un bloque de construcción para la síntesis de moléculas más complejas y como un ligando en química de coordinación.

Biología: Se investiga su potencial como una sonda bioquímica para estudiar interacciones enzimáticas y unión proteína-ligando.

Medicina: Se explora su potencial propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.

Industria: Se utiliza en el desarrollo de productos químicos especiales y materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de (2S)-2,6-Diamino-N-(naftalen-2-IL)hexanamida implica su interacción con objetivos moleculares como enzimas o receptores. Los grupos amino del compuesto y la porción de naftaleno le permiten formar enlaces de hidrógeno e interacciones π-π con las moléculas objetivo, influenciando su actividad y función. Las vías específicas involucradas dependen del contexto biológico y las moléculas objetivo.

Comparación Con Compuestos Similares

Compuestos similares

(2S)-6-amino-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-2-aminopropanamido]-3-(naftalen-2-yl)]: Similar en estructura pero con grupos adicionales amino y propanamida.

(2S)-6-amino-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-amino-3-fenilpropanamido]propanamido]-3-(4-hidroxifenil)propanamido]-3-(1H-indol-3-yl)propanamido]-N-[(1S,2R)-1-{[(1S): Contiene grupos fenil e indol, ofreciendo diferentes propiedades químicas.

(2S)-6-amino-2-[(2R)-2-[(2R)-2-[(2S)-2-(2-amino-2-metilpropanamido)-3-(1H-imidazol-5-yl)]: Presenta grupos imidazol, proporcionando reactividad única.

Unicidad

(2S)-2,6-Diamino-N-(naftalen-2-IL)hexanamida es único debido a su combinación específica de grupos amino y una porción de naftaleno, lo que confiere propiedades químicas y biológicas distintas.

Actividad Biológica

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide is a synthetic compound with potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene moiety attached to a hexanamide backbone, which includes two amino groups. This unique structure enhances its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The amino groups facilitate hydrogen bonding and π-π stacking interactions with target molecules, influencing their activity. Specifically, the compound has been shown to:

- Inhibit Protein Kinase C (PKC) : Similar compounds have demonstrated the ability to modulate PKC pathways, which are crucial in cancer cell proliferation and survival .

- Interact with Bacterial Membranes : It exhibits cationic properties that allow it to bind effectively to bacterial membranes, enhancing its antimicrobial efficacy against various strains .

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL | |

| Escherichia coli | 1 µg/mL | |

| Pseudomonas aeruginosa | 0.25 µg/mL |

The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has been shown to enhance the accumulation of chemotherapeutic agents in cancer cells by inhibiting P-glycoprotein (Pgp), a protein associated with drug resistance.

Case Study: Enhancement of Chemotherapeutic Efficacy

In experiments involving MCF-7/Adria human breast cancer cells, treatment with this compound resulted in:

- A 4-fold decrease in the lethal dose (LD90) for etoposide.

- A significant increase in the nuclear accumulation of daunorubicin when combined with this compound .

These findings suggest that the compound may serve as a valuable adjunct in cancer therapy by overcoming drug resistance.

Research Applications

This compound has diverse applications in scientific research:

- Biochemical Probes : It is used to study enzyme interactions and protein-ligand binding due to its unique structural properties.

- Drug Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for further development into therapeutic drugs.

Propiedades

Fórmula molecular |

C16H21N3O |

|---|---|

Peso molecular |

271.36 g/mol |

Nombre IUPAC |

2,6-diamino-N-naphthalen-2-ylhexanamide |

InChI |

InChI=1S/C16H21N3O/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20) |

Clave InChI |

QXMBQGUYVQPOCP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.